molecular formula C14H18N2O4 B7576957 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid

2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid

Cat. No. B7576957
M. Wt: 278.30 g/mol
InChI Key: UKJMVEZIQKGHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid, also known as MOCP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas such as drug discovery, agriculture, and material science. MOCP belongs to the class of pyridine carboxylic acids and is a derivative of nicotinic acid.

Mechanism of Action

The exact mechanism of action of 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the synthesis of nucleic acids and disrupting the membrane integrity of the target cells. This compound has been shown to target the DNA gyrase enzyme in bacteria, which is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animals. It has been reported to have no adverse effects on liver and kidney functions. This compound has also been found to have antioxidant properties and can scavenge free radicals, which are responsible for cellular damage and aging.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid is its broad-spectrum antimicrobial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses. This compound is also relatively easy to synthesize and has a high purity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid. One area of interest is its potential use as a drug for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another potential application of this compound is in the development of new antimicrobial agents for the treatment of bacterial and fungal infections. Additionally, this compound could be used as a starting material for the synthesis of new derivatives with improved properties.

Synthesis Methods

The synthesis of 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid involves the reaction of 2-methyl-6-chloronicotinic acid with oxan-4-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a purity of over 95%.

Scientific Research Applications

2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid has been extensively studied for its potential applications in the field of drug discovery. It has been found to exhibit antibacterial, antifungal, and antiviral activities against a wide range of pathogens. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

properties

IUPAC Name

2-methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9-11(14(18)19)2-3-12(16-9)13(17)15-8-10-4-6-20-7-5-10/h2-3,10H,4-8H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJMVEZIQKGHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NCC2CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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